3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS: 866589-76-6) is a polycyclic heteroaromatic compound featuring fused pyrazoloquinoline and dioxolo rings. Its molecular formula is C₂₆H₁₆ClFN₂O₂, with a monoisotopic mass of 438.087 Da . Key structural attributes include:
- Core scaffold: A pyrazolo[4,3-c]quinoline system fused with a [1,3]dioxolo[4,5-g] ring.
- Substituents:
- A 4-chlorophenyl group at position 2.
- A 3-fluorobenzyl group at position 3.
Properties
IUPAC Name |
5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-6-4-15(5-7-16)23-19-12-29(11-14-2-1-3-17(26)8-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCWMBRAPEOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC(=CC=C5)F)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a complex structure that includes a quinoline backbone with specific halogen substituents, which may enhance its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄ClF N₂O₂
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Potential
Recent studies have investigated the anticancer properties of pyrazoloquinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of pyrazolo[4,3-f]quinolines showed growth inhibition in cancer cell lines such as ACHN (renal cancer), HCT-15 (colon cancer), and PC-3 (prostate cancer). Specific derivatives achieved GI50 values below 8 µM, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism of action often involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. For example, certain pyrazoloquinoline derivatives have been shown to inhibit topoisomerase IIα activity effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups like chlorine and fluorine may enhance its interaction with biological targets. A study highlighted that modifications on the benzyl moiety significantly affected the cytotoxicity and enzyme inhibition profiles .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study focused on pyrazolo[4,3-f]quinoline derivatives revealed that compounds exhibiting a similar structure to this compound demonstrated potent antiproliferative effects against gastric cancer cells (NUGC-3). The compounds were evaluated at a concentration of 30 µM, with several showing over 60% inhibition of cell proliferation compared to controls .
Case Study 2: Topoisomerase Inhibition
In another investigation, compounds structurally related to the target compound were assessed for their ability to inhibit topoisomerase I and IIα. The results indicated that certain derivatives could inhibit topoisomerase IIα effectively at concentrations comparable to established drugs like etoposide . This suggests a promising avenue for further development in anticancer therapies.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Effects
- Halogenated Aryl Groups : The 4-chlorophenyl and 3-fluorobenzyl groups in the target compound contribute to high lipophilicity, favoring blood-brain barrier penetration compared to methoxy-substituted analogs (e.g., ).
- Electron-Donating Groups : Methoxy substituents (e.g., ) increase electron density, enhancing solubility but possibly reducing metabolic stability.
Q & A
Q. What methodologies are recommended for synthesizing this compound with high purity?
A multi-step organic synthesis approach is typically employed, involving condensation, cyclization, and functional group modifications. Key steps include:
- Coupling reactions : Use of palladium catalysts for cross-coupling to attach the chlorophenyl and fluorobenzyl groups .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound from byproducts .
- Purity validation : Combustion analysis (C, H, N) and chromatographic retention times to confirm ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of techniques:
- Single-crystal X-ray diffraction : Resolve atomic coordinates and bond angles, as demonstrated in analogous heterocyclic systems .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-chlorophenyl vs. 3-fluorobenzyl) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₅ClFN₃O₂) .
Q. What solvent systems are optimal for solubility and stability in biological assays?
- Primary solvents : Dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM), validated by UV-Vis spectroscopy to detect aggregation .
- Aqueous compatibility : Use co-solvents like PEG-400 or cyclodextrins to enhance solubility in buffer systems (pH 7.4) .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieve detection limits of 0.1 ng/mL in plasma using MRM transitions .
- Calibration curves : Linear range of 1–1000 ng/mL with R² > 0.99 .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) to ensure reproducibility .
- Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory results .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Q. What computational strategies are effective for studying its mechanism of action?
- Molecular docking : Use software like MOE or AutoDock to predict binding affinities with target proteins (e.g., kinases), referencing crystallographic data from the PDB .
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2.0 Å) .
Q. How should a structure-activity relationship (SAR) study be designed for this compound?
- Substituent variation : Synthesize analogs with modified fluorobenzyl groups (e.g., 2-fluoro vs. 4-fluoro) to assess steric/electronic effects .
- Biological testing : Compare IC₅₀ values across analogs in dose-response assays (e.g., 10⁻⁶–10⁻³ M) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity .
Q. What experimental designs are suitable for assessing metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
Q. How can researchers optimize crystallization for X-ray studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
